molecular formula C8H17NO B13538494 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine

Cat. No.: B13538494
M. Wt: 143.23 g/mol
InChI Key: SHFCVAOAZUKJGA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydrofuran with a suitable amine precursor under controlled conditions. The reaction typically requires a catalyst and specific reaction conditions such as temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk manufacturing and sourcing of raw materials, followed by purification processes to obtain the desired compound .

Chemical Reactions Analysis

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it could act as an inhibitor or activator of certain enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Biological Activity

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring, which is known for its ability to participate in various biochemical interactions. The presence of the amine group allows for hydrogen bonding, potentially influencing enzyme activity and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structural properties enable it to fit into active sites, modulating enzymatic functions or acting as an agonist/antagonist at receptor sites.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of propan-2-amines exhibit significant antimicrobial properties. For instance, synthetic analogs have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that this compound may share similar antimicrobial potentials due to its structural similarities with known active compounds .

Antiviral Potential

Molecular modeling studies have indicated that compounds with similar structures can act as inhibitors for viral receptors, such as SARS-CoV-2 ACE2 receptors. The theoretical determination of biological activity through pharmacophore modeling suggests that this compound could be explored for antiviral applications .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AntiviralEnzyme inhibition, Receptor modulation
1,3-bis(aryloxy)propan-2-aminesAntibacterialInhibition of bacterial growth
1-(2-Methyloxiran-2-yl)propan-2-amineAntimicrobialInteraction with bacterial enzymes

Case Studies

A series of studies have investigated the biological activities of related compounds. For example, a study on synthetic 1,3-bis(aryloxy)propan-2-amines revealed their effectiveness against various bacterial strains at low micromolar concentrations. This research underlines the potential for developing new antibacterial agents based on the structure of propan-2-amines .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-methyl-1-(oxolan-2-yl)propan-2-amine

InChI

InChI=1S/C8H17NO/c1-8(2,9)6-7-4-3-5-10-7/h7H,3-6,9H2,1-2H3

InChI Key

SHFCVAOAZUKJGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCO1)N

Origin of Product

United States

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